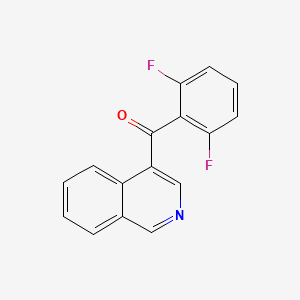

4-(2,6-Difluorobenzoyl)isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-difluorophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F2NO/c17-13-6-3-7-14(18)15(13)16(20)12-9-19-8-10-4-1-2-5-11(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAICDLYINSBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252779 | |

| Record name | (2,6-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-07-2 | |

| Record name | (2,6-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)-4-isoquinolinylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Substituted Isoquinoline Derivatives

Substituted isoquinoline (B145761) derivatives are a class of heterocyclic organic compounds that have garnered considerable attention from medicinal and synthetic chemists. The isoquinoline core, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, provides a rigid and versatile framework for the introduction of various functional groups. This structural modularity allows for the fine-tuning of the molecule's physicochemical properties and biological activity.

The rationale for the extensive investigation into these derivatives is rooted in their proven and potential therapeutic applications. Isoquinoline-containing compounds have been identified as possessing a wide array of pharmacological effects, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The ability to modify the isoquinoline structure at various positions allows researchers to optimize for potency, selectivity, and pharmacokinetic profiles.

Positioning of 4 2,6 Difluorobenzoyl Isoquinoline in the Research Landscape

Strategic Approaches to the Isoquinoline Core

The construction of the isoquinoline skeleton traditionally relies on the formation of one or two carbon-carbon or carbon-nitrogen bonds through intramolecular cyclization. The choice of synthetic strategy is often dictated by the desired substitution pattern on both the carbocyclic and heterocyclic rings of the isoquinoline framework.

Classical Cyclization Reactions in Isoquinoline Synthesis

Five major named reactions have historically dominated the synthesis of isoquinolines: the Pomeranz-Fritsch, Pictet-Spengler, Bischler-Napieralski, Pictet-Gams, and Schlittler-Müller reactions. These methods, while foundational, each have distinct starting material requirements, mechanisms, and limitations that influence their suitability for preparing a specific target molecule like this compound.

First described independently by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and a 2,2-dialkoxyethylamine. thermofisher.comwikipedia.orgchemistry-reaction.com The reaction proceeds by heating the Schiff base in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.comwikipedia.org

The mechanism involves the formation of a Schiff base, followed by an acid-catalyzed intramolecular electrophilic attack of the benzene (B151609) ring onto an acetal-derived carbocation, and subsequent aromatization to yield the isoquinoline ring. wikipedia.orgchemistry-reaction.com

A significant limitation of the Pomeranz-Fritsch synthesis is that it does not readily allow for the introduction of substituents at the C-3 and C-4 positions of the isoquinoline nucleus. quimicaorganica.org This makes the direct synthesis of this compound via this method challenging, as it would require a starting benzaldehyde (B42025) already bearing the bulky 2,6-difluorobenzoyl group at the ortho position, which could sterically hinder the necessary cyclization. Modifications to the reaction exist, but they primarily focus on introducing substituents at C-1. thermofisher.com

Table 1: Key Features of the Pomeranz-Fritsch Synthesis

| Feature | Description |

|---|---|

| Reactants | Aromatic aldehyde (or ketone) and 2,2-dialkoxyethylamine. chemistry-reaction.com |

| Conditions | Strong acid (e.g., H₂SO₄, PPA, BF₃·OEt₂). wikipedia.orgchemistry-reaction.com |

| Product | Substituted isoquinoline. |

| Key Intermediates | Benzalaminoacetal (Schiff base). chemistry-reaction.com |

| Limitations | Not suitable for C-3 or C-4 substituted isoquinolines. quimicaorganica.org Yields can be low with certain substrates. |

The Pictet-Spengler reaction, discovered in 1911, is a versatile method for synthesizing tetrahydroisoquinolines, which can then be oxidized to isoquinolines. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by an intramolecular electrophilic ring closure. wikipedia.orgjk-sci.com

The mechanism begins with the formation of a Schiff base, which is then protonated to form an electrophilic iminium ion. This ion undergoes an intramolecular electrophilic attack on the aromatic ring, followed by deprotonation to restore aromaticity and yield the tetrahydroisoquinoline product. jk-sci.comnrochemistry.com The reaction is particularly favored when the aromatic ring is activated by electron-donating groups. jk-sci.com

For the synthesis of a 4-substituted isoquinoline, the Pictet-Spengler reaction would require a β-arylethylamine with a substituent at the appropriate position that could be later converted to the 2,6-difluorobenzoyl group. This multi-step approach, followed by oxidation of the resulting tetrahydroisoquinoline, makes it a less direct route compared to other methods.

Table 2: Characteristics of the Pictet-Spengler Reaction

| Feature | Description |

|---|---|

| Reactants | β-Arylethylamine and an aldehyde or ketone. jk-sci.com |

| Conditions | Protic or Lewis acid catalyst (e.g., HCl, H₂SO₄, BF₃·OEt₂). wikipedia.orgjk-sci.com |

| Product | Tetrahydroisoquinoline, which can be oxidized to an isoquinoline. |

| Key Intermediates | Schiff base, Iminium ion. nrochemistry.comyoutube.com |

| Advantages | Can proceed under mild, even physiological, conditions with activated aromatic rings. jk-sci.com |

The Bischler-Napieralski reaction, also from 1893, is a powerful method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgresearchgate.net These dihydroisoquinolines can be subsequently dehydrogenated to the corresponding isoquinolines. The reaction is typically carried out using a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) in a high-boiling solvent. wikipedia.orgorganic-chemistry.org

The mechanism is believed to proceed through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. wikipedia.orgorganic-chemistry.org The presence of electron-donating groups on the phenyl ring of the β-arylethylamide facilitates the cyclization. organic-chemistry.org

This method is particularly well-suited for the synthesis of 1-substituted isoquinolines. quimicaorganica.org To apply this to this compound, one would need to start with a β-phenethylamine derivative where the benzene ring is appropriately substituted to direct the cyclization and allow for the eventual introduction of the benzoyl group at the 4-position. This would likely involve a more complex starting material. Some anomalous reactions have been observed where cyclization occurs at an unexpected position, highlighting the influence of substituents on the reaction outcome. nih.gov

Table 3: Overview of the Bischler-Napieralski Reaction

| Feature | Description |

|---|---|

| Reactants | β-Arylethylamide or β-arylethylcarbamate. wikipedia.org |

| Conditions | Dehydrating agent (e.g., POCl₃, P₂O₅) and heat. wikipedia.orgorganic-chemistry.org |

| Product | 3,4-Dihydroisoquinoline (B110456), which can be oxidized. wikipedia.org |

| Key Intermediates | Nitrilium ion. wikipedia.orgorganic-chemistry.org |

| Scope | Widely used for 1-substituted isoquinolines and in alkaloid synthesis. slideshare.net |

The Pictet-Gams synthesis, developed in 1910, is a modification of the Bischler-Napieralski reaction. drugfuture.com It utilizes a β-hydroxy-β-phenylethylamide as the starting material. The key advantage of this method is that it directly yields an isoquinoline, bypassing the need for a separate oxidation step. The reaction proceeds under similar conditions to the Bischler-Napieralski reaction, employing a strong dehydrating agent. wikipedia.orgdrugfuture.com

The mechanism involves the cyclization of the amide, similar to the Bischler-Napieralski reaction, but with the simultaneous elimination of water from the β-hydroxy group, leading directly to the aromatic isoquinoline ring system. researchgate.net However, under certain conditions, the reaction can yield oxazolines as byproducts. researchgate.net

The Pictet-Gams synthesis is generally used for producing isoquinolines that are unsubstituted at the 1-position. The requirement for a β-hydroxy group on the side chain adds a step to the synthesis of the precursor but offers a more direct route to the final aromatic product. Its application to a 4-substituted isoquinoline would face similar challenges as the Bischler-Napieralski reaction regarding the synthesis of the appropriately substituted starting material.

The Schlittler-Müller reaction is a modification of the Pomeranz-Fritsch synthesis. thermofisher.comdrugfuture.com Instead of condensing an aromatic aldehyde with an aminoacetal, this method employs a substituted benzylamine (B48309) and glyoxal (B1671930) hemiacetal. thermofisher.comchem-station.com This variation allows for the synthesis of C1-substituted isoquinolines, which is a limitation of the original Pomeranz-Fritsch method. thermofisher.com

This modification expands the utility of the Pomeranz-Fritsch approach, but it still does not provide a direct route to C4-substituted isoquinolines. Therefore, its direct application for the synthesis of this compound is not straightforward.

Modern Synthetic Transformations for Isoquinoline Ring Formation

The isoquinoline core is a prevalent motif in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. Modern approaches have increasingly focused on efficiency, milder reaction conditions, and broader substrate scope, moving beyond classical methods like the Bischler–Napieralski or Pomeranz–Fritsch reactions.

Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Scaffolds

Transition metal catalysis has become an indispensable tool for the synthesis of isoquinoline scaffolds, offering high efficiency and functional group tolerance. nih.govyoutube.com Various metals, including palladium (Pd), rhodium (Rh), copper (Cu), and ruthenium (Ru), have been employed in catalytic cycles to construct the heterocyclic ring. acs.org

Rhodium-catalyzed reactions are particularly notable. For instance, Rh(III)-catalyzed C-H activation and annulation of aryl oximes with tertiary propargyl alcohols provides a regioselective route to various functionalized isoquinoline N-oxides. organic-chemistry.org Similarly, rhodium catalysis can achieve C-H functionalization of O-pivaloyl oximes with acryloylsilane to produce highly functionalized 3-acylsilane-substituted isoquinolines under mild conditions. nih.gov Another efficient one-pot, three-component reaction involves the rhodium(III)-catalyzed C-H bond activation of an in situ generated oxime and its subsequent cyclization with an internal alkyne to rapidly assemble multisubstituted isoquinolines. wikipedia.org

Palladium and copper are also frequently used in tandem. One effective strategy involves the palladium-catalyzed coupling of the tert-butylimine of an o-iodobenzaldehyde with a terminal alkyne, followed by a copper-catalyzed cyclization to yield the isoquinoline product in short reaction times. acs.org Nickel(0) catalysts have been shown to facilitate efficient C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from isoquinoline, proceeding under mild conditions and tolerating a range of functional groups. youtube.comwikipedia.org

Photocatalytic and Radical-Mediated Cyclizations

Visible-light photocatalysis and radical-mediated reactions have emerged as powerful and sustainable alternatives for isoquinoline synthesis, often proceeding under mild, metal-free conditions. These methods leverage the generation of radical intermediates to initiate cyclization cascades.

One approach involves a visible-light-mediated intramolecular cyclization where a photocatalyzed fragmentation of a dinitroaryl oxime derivative generates an N-centered iminyl radical. researchgate.net This radical then attacks a vicinal triple bond in a 6-endo-dig cyclization to form the isoquinoline ring. researchgate.net Organic dyes like eosin-Y are effective photocatalysts for this transformation. researchgate.net Similarly, photocatalytic strategies using naphthalimide-based organic photocatalysts can enable a proton-coupled electron transfer (PCET) process for the synthesis of isoquinoline-1,3-diones from acrylamides. nih.gov

Radical cascade cyclizations can also be initiated without light. For example, using (NH₄)₂S₂O₈ to generate a radical from α,α-difluorophenylacetic acid via decarboxylation allows for the synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones under transition-metal-free and base-free conditions. google.comprepchem.com Mechanistic studies confirm that these reactions proceed via a radical pathway involving attack of the initial radical on an alkenyl moiety, followed by intramolecular cyclization. google.comprepchem.com

Introduction of the 2,6-Difluorobenzoyl Moiety

The second key component of the target molecule is the 2,6-difluorobenzoyl group. Its introduction can be achieved by using a pre-functionalized precursor or by direct acylation of the isoquinoline ring.

Synthesis of 2,6-Difluorobenzoyl Precursors (e.g., 2,6-Difluorobenzoyl Chloride, 2,6-Difluorobenzamide)

The synthesis of reactive precursors is crucial for the eventual attachment of the 2,6-difluorobenzoyl moiety. 2,6-Difluorobenzoyl chloride and 2,6-difluorobenzamide (B103285) are two of the most common and useful intermediates.

2,6-Difluorobenzoyl Chloride: This highly reactive acylating agent is typically synthesized from 2,6-difluorobenzoic acid by treating it with reagents like thionyl chloride or phosphorus pentachloride. nih.gov It is a liquid with a boiling point of 72-77 °C at 13 mmHg. quora.com

2,6-Difluorobenzamide: This stable, crystalline solid serves as a key intermediate for benzoylurea (B1208200) pesticides and can be prepared through several methods, most commonly via the hydrolysis of 2,6-difluorobenzonitrile. acs.org Various conditions have been developed for this hydrolysis to improve yield and environmental safety. researchgate.net One industrial method uses hydrogen peroxide with an alkali catalyst, which provides high purity and yield under mild conditions. researchgate.net Other methods include non-catalytic hydrolysis in near-critical water and biotransformation using the enzyme systems of microorganisms like Rhodococcus ruber. acs.org

Carbonylative and Acylation Strategies for Benzoyl Introduction

Introducing the benzoyl group directly onto the isoquinoline ring, particularly at the C-4 position, presents challenges. Standard Friedel-Crafts acylation reactions are often ineffective for N-heterocycles like isoquinoline. The Lewis basic nitrogen atom coordinates with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic system towards electrophilic substitution.

To circumvent this issue, alternative strategies have been developed:

Oxidative Cross-Dehydrogenative Coupling (CDC): A transition-metal-free C-aroylation of isoquinolines can be achieved using arylmethanols as the acylating agents. wikipedia.org The reaction proceeds in the presence of K₂S₂O₈ as an oxidant, providing an efficient method for forming the C-C bond between the heterocycle and the benzoyl precursor. wikipedia.org

C-4 Alkylation with Vinyl Ketones: A metal-free method allows for the C-4 alkylation of isoquinolines using vinyl ketones as electrophiles. nih.gov While not a direct acylation, this reaction introduces a ketone functionality at the desired position, which can serve as a synthetic handle for further transformations. nih.gov The proposed mechanism involves a temporary dearomatization of the isoquinoline ring.

Direct and Indirect Synthetic Pathways to this compound

Based on the available synthetic methodologies, both indirect and direct pathways can be proposed for the synthesis of this compound.

Indirect Synthetic Pathway:

An indirect or convergent synthesis is the most plausible and flexible approach. This strategy involves the separate synthesis of the two main structural fragments followed by their subsequent coupling.

Synthesis of Isoquinoline: The unsubstituted isoquinoline ring would be synthesized using one of the modern methods described in section 2.1.2, such as a transition-metal-catalyzed annulation.

Synthesis of Acylating Agent: Concurrently, 2,6-difluorobenzoyl chloride would be prepared from 2,6-difluorobenzoic acid. nih.gov

Coupling Reaction: The final and most challenging step would be the C-4 acylation of the pre-formed isoquinoline ring with 2,6-difluorobenzoyl chloride or a related derivative. Given the limitations of classical Friedel-Crafts reactions, a more advanced coupling method would be necessary. An oxidative CDC reaction, using 2,6-difluorobenzyl alcohol as the aroyl source with K₂S₂O₈, represents a viable literature-supported method for this transformation. wikipedia.org

Direct Synthetic Pathway:

A direct or linear synthesis would involve constructing the isoquinoline ring from a precursor that already contains the 2,6-difluorobenzoyl moiety. This approach could potentially be more atom-economical.

A hypothetical direct route could start with a 2-alkynylbenzaldehyde derivative where the alkyne or the benzene ring is substituted with the 2,6-difluorobenzoyl group (or a masked version thereof). A subsequent intramolecular cyclization, potentially catalyzed by a transition metal like silver or copper, could then form the substituted isoquinoline ring in a single step, incorporating the benzoyl group at the correct position. acs.org While specific examples for the target molecule are not readily found, this strategy aligns with known methods for constructing substituted isoquinolines from functionalized precursors. acs.org

Regioselective Functionalization at the C-4 Position of Isoquinoline

The direct and regioselective functionalization of the C-4 position of isoquinoline is a key challenge in the synthesis of the target molecule. nih.govresearchgate.net Generally, the isoquinoline ring is susceptible to nucleophilic attack at C-1 and electrophilic attack at C-5 and C-8. wikipedia.org Therefore, achieving substitution at the C-4 position often requires specific strategies.

One potential approach involves the use of a pre-functionalized isoquinoline, such as a 4-halo or 4-boronate isoquinoline, which can then undergo cross-coupling reactions. nih.gov For instance, a Suzuki or Stille coupling of a 4-bromo- or 4-iodo-isoquinoline with a suitable organometallic reagent derived from 2,6-difluorobenzaldehyde (B1295200) could theoretically yield the desired ketone.

Another strategy could involve the direct C-H functionalization of the isoquinoline core. thieme-connect.de While challenging, recent advances in transition-metal-catalyzed C-H activation could potentially enable the direct acylation of the C-4 position, although specific examples for the introduction of a 2,6-difluorobenzoyl group are not reported. nih.govresearchgate.net

Oxidation Reactions for Benzoylisoquinoline Formation

The formation of the benzoyl group at the C-4 position could also be envisioned through an oxidation reaction of a precursor molecule. For instance, if a 4-(2,6-difluorobenzyl)isoquinoline intermediate could be synthesized, its subsequent oxidation would yield the target ketone. The benzylic C-H bonds are susceptible to oxidation by various reagents. nih.govfrontiersin.orgnih.gov

However, the synthesis of the 4-(2,6-difluorobenzyl)isoquinoline precursor itself would require a regioselective C-4 benzylation of isoquinoline, which presents similar challenges to direct acylation.

Multi-component Reactions and Cascade Sequences for Complex Isoquinoline Derivatives

Multi-component reactions (MCRs) and cascade sequences offer efficient pathways to complex molecular architectures from simple starting materials in a single operation. mdpi.comresearchgate.net Several MCRs are known for the synthesis of substituted isoquinolines. mdpi.com A hypothetical MCR for the synthesis of this compound could involve the reaction of a suitable ortho-alkynylbenzaldehyde, an amine, and a source of the 2,6-difluorobenzoyl moiety. Cascade reactions, which involve a series of intramolecular transformations, could also be designed to construct the target molecule, potentially starting from a simpler, linear precursor. nih.govnih.gov However, no specific MCR or cascade reaction has been reported in the literature for the synthesis of this compound.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the biological activity of a lead compound. For this compound, these studies would involve systematic modifications of its different structural components.

Modifications on the Isoquinoline Ring System

The isoquinoline ring offers multiple positions for modification to explore the SAR. sci-hub.senih.gov Substituents could be introduced at various positions (e.g., C-1, C-3, C-5, C-6, C-7, C-8) to probe the effects on biological activity. These modifications could include the introduction of alkyl, alkoxy, halogen, or other functional groups. The synthesis of these derivatives would typically start from appropriately substituted isoquinoline precursors.

Table 1: Hypothetical Modifications on the Isoquinoline Ring for SAR Studies

| Position of Substitution | Type of Substituent | Rationale for Modification |

|---|---|---|

| C-1 | Methyl, Amino | To explore steric and electronic effects near the nitrogen atom. |

| C-3 | Phenyl, Heteroaryl | To investigate the impact of aromatic interactions. |

Substituent Effects on the 2,6-Difluorophenyl Group

The 2,6-difluorophenyl group is a key feature of the molecule. The fluorine atoms can significantly influence the compound's conformation and electronic properties, potentially impacting its binding to a biological target. SAR studies would involve modifying this part of the molecule.

Table 2: Hypothetical Substituent Modifications on the Phenyl Ring for SAR Studies

| Position of Substitution | Type of Substituent | Rationale for Modification |

|---|---|---|

| C-3', C-4', C-5' | Chloro, Bromo, Trifluoromethyl | To explore the effect of different electron-withdrawing groups. |

| C-4' | Methoxy, Amino | To investigate the impact of electron-donating groups. |

Linker Modifications and Analog Design

The carbonyl group acts as a linker between the isoquinoline and the difluorophenyl moieties. Modifications to this linker could provide valuable SAR information. For example, the ketone could be reduced to a secondary alcohol or converted to an oxime or other functional groups. Furthermore, the entire 2,6-difluorobenzoyl group could be replaced with other acyl groups or different aromatic or heterocyclic rings to explore a wider chemical space.

Table 3: Hypothetical Linker Modifications and Analog Design Strategies

| Modification Type | Specific Change | Rationale for Modification |

|---|---|---|

| Carbonyl Reduction | Secondary Alcohol | To introduce a hydrogen bond donor/acceptor and change geometry. |

| Carbonyl Derivatization | Oxime, Hydrazone | To explore different electronic and steric properties. |

| Acyl Group Replacement | Acetyl, Cyclopropanecarbonyl | To assess the importance of the aromatic ring. |

Advanced Spectroscopic and Analytical Characterization Techniques

Molecular Spectroscopy for Structural Elucidation

Molecular spectroscopy is the cornerstone for determining the precise three-dimensional arrangement of atoms in a molecule.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. However, specific NMR data for 4-(2,6-Difluorobenzoyl)isoquinoline is not currently available in published literature. A full analysis would require the following experiments:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY):2D NMR experiments are essential for unambiguously assigning all proton and carbon signals and for determining the overall structure.

COSY (Correlation Spectroscopy) would establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons (2-3 bonds), which is critical for connecting different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry.

The absence of any of these 2D NMR experimental results in the public domain prevents a detailed structural confirmation.

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations and Conformation

Raman spectroscopy is a powerful non-destructive technique that probes the vibrational modes of a molecule, offering a detailed fingerprint of its chemical structure and conformation. When a molecule is irradiated with a monochromatic laser, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). This inelastic scattering results from the interaction of photons with the vibrational energy levels of the molecule, providing information about specific bonds and functional groups.

For this compound, Raman spectroscopy can be used to identify characteristic vibrations of the isoquinoline (B145761) and the 2,6-difluorobenzoyl moieties. Key vibrational modes expected in the Raman spectrum would include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region.

Carbonyl (C=O) stretching: A strong and characteristic band for the benzoyl group, usually found in the range of 1650-1700 cm⁻¹. The electronic environment influenced by the difluorophenyl ring can cause shifts in this frequency.

Aromatic C=C stretching: Multiple bands are expected between 1600 cm⁻¹ and 1400 cm⁻¹ corresponding to the vibrations of the isoquinoline and difluorophenyl rings.

C-F stretching: The strong C-F bonds in the difluorobenzoyl group will give rise to characteristic bands, typically in the 1350-1100 cm⁻¹ region.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption, fluorescence, and phosphorescence, provides crucial information about the electronic structure and photophysical properties of a molecule. These techniques are based on the transitions of electrons between different energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from the ground state to higher energy excited states. The resulting spectrum reveals the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's chromophores. For this compound, the extended π-conjugated system, including the isoquinoline and benzoyl moieties, is expected to give rise to distinct absorption bands.

The absorption spectrum of the parent isoquinoline molecule in the gas phase shows transitions in the vacuum ultraviolet range, which are assigned to both valence and Rydberg electronic states. researchgate.netresearchgate.netrsc.org In solution, isoquinoline derivatives exhibit characteristic π → π* and n → π* transitions. ca.gov The presence of the 2,6-difluorobenzoyl substituent at the C-4 position of the isoquinoline ring is expected to influence the electronic transitions. The electron-withdrawing nature of the fluorine atoms and the carbonyl group can lead to a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted isoquinoline.

Studies on other substituted isoquinolines have shown that the position and nature of the substituent significantly affect the absorption maxima. mdpi.com For instance, indenoisoquinoline derivatives, which share a similar core structure, exhibit UV-Vis spectra that are sensitive to solvent polarity. nih.gov A similar solvent-dependent study on this compound could provide insights into the nature of its electronic transitions.

While a specific UV-Vis spectrum for this compound is not available, a hypothetical dataset based on related compounds is presented below.

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε1, M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε2, M⁻¹cm⁻¹) |

| Hexane | 275 | 5,500 | 320 | 3,200 |

| Ethanol | 278 | 5,800 | 325 | 3,500 |

| Acetonitrile (B52724) | 276 | 5,600 | 322 | 3,300 |

Fluorescence and Phosphorescence Spectroscopy for Photophysical Properties

Fluorescence and phosphorescence are photoluminescent processes where a molecule emits light after being electronically excited. Fluorescence is the emission from a singlet excited state to a singlet ground state, a process that is typically rapid. Phosphorescence involves a transition from a triplet excited state to a singlet ground state, which is a slower, spin-forbidden process. These techniques provide information about the excited state dynamics, including quantum yields and lifetimes.

The fluorescence properties of isoquinoline derivatives are highly dependent on their structure and environment. mdpi.comresearchgate.net For example, protonation can be an effective tool for enhancing the fluorescence of quinolines. nih.gov The photophysical properties, including fluorescence quantum yield, can be strongly affected by the solvent. mdpi.com

For this compound, the presence of the fluorine atoms could influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet to the triplet state, potentially increasing phosphorescence at the expense of fluorescence. However, the extent of this effect would depend on the specific molecular geometry and electronic structure.

A study of synthetic flavylium (B80283) cations, which are also heterocyclic compounds, demonstrated that substituents can systematically alter fluorescence quantum yields and lifetimes, and that phosphorescence can be observed at low temperatures. gcms.cz A similar investigation of this compound would be necessary to fully characterize its emissive properties.

Below is a hypothetical table of photophysical properties for this compound.

| Solvent | Excitation λ (nm) | Emission λ (nm) | Fluorescence Quantum Yield (ΦF) | Phosphorescence λ (nm, 77K) |

| Cyclohexane | 320 | 380 | 0.15 | 450 |

| Dichloromethane | 325 | 385 | 0.20 | 455 |

| Methanol | 328 | 390 | 0.25 | 460 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. nih.gov This precision allows for the determination of the elemental composition of a molecule, which is a critical step in its identification. For this compound (C₁₆H₉F₂NO), the theoretical exact mass can be calculated and compared to the experimentally measured value to confirm its molecular formula. researchgate.net

The use of HRMS has been demonstrated in the characterization of various complex molecules, including isoquinoline alkaloids and secondary metabolites from natural sources. nih.govresearchgate.netnih.gov An Agilent 6546 Accurate-Mass Q-TOF system is an example of an instrument used for such analyses. nih.gov

Table of Theoretical and Measured Exact Mass for this compound

| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |

| [M+H]⁺ | 268.0725 | 268.0721 | -1.5 |

| [M+Na]⁺ | 290.0544 | 290.0540 | -1.4 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds, allowing for the determination of purity and the identification of components in a mixture. rsc.org

For this compound, GC-MS analysis would involve injecting a solution of the compound into the GC, where it would be vaporized and separated from any impurities on a capillary column. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to confirm the structure of the parent compound and identify any related substances. scielo.org.mx

The fragmentation pattern in electron ionization (EI) mode would likely involve the cleavage of the bond between the isoquinoline ring and the benzoyl group, as well as the loss of CO and fluorine atoms. The analysis of these fragments helps to piece together the structure of the molecule. GC-MS is also a valuable tool for monitoring the presence of related compounds in various matrices, such as environmental samples. nih.gov

Hypothetical GC-MS Fragmentation Data for this compound

| Retention Time (min) | Fragment m/z | Relative Abundance (%) | Proposed Fragment |

| 15.2 | 267 | 100 | [M]⁺ |

| 15.2 | 239 | 35 | [M-CO]⁺ |

| 15.2 | 141 | 80 | [C₇H₅F₂O]⁺ |

| 15.2 | 127 | 95 | [C₉H₇N]⁺ |

| 15.2 | 113 | 25 | [C₇H₅F₂]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures and Non-Volatile Compounds

A reversed-phase high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer would be the method of choice. A C18 column is commonly employed for the separation of moderately polar compounds. The mobile phase would likely consist of a gradient elution using a mixture of an aqueous component, such as water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency, and an organic modifier like acetonitrile or methanol. The gradient would start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute the compound from the column.

Detection by mass spectrometry would most likely be performed using an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atom in the isoquinoline ring is readily protonated. The mass spectrometer would be set to monitor for the protonated molecule [M+H]⁺ of this compound.

Table 1: Proposed LC-MS Parameters for the Analysis of this compound

| Parameter | Proposed Value/Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI) |

| Polarity | Positive |

| Monitored Ion | [M+H]⁺ |

This proposed method would be a starting point for method development and optimization to achieve the desired separation and sensitivity for the analysis of this compound in various matrices.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by analyzing their fragmentation patterns. In an MS/MS experiment, the protonated molecule of this compound, [M+H]⁺, would be selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer, providing a characteristic fragmentation spectrum.

While a specific experimental MS/MS spectrum for this compound is not available, a plausible fragmentation pathway can be proposed based on the known fragmentation of isoquinoline alkaloids and benzophenones. nih.govresearchgate.netnih.gov The primary site of protonation is expected to be the nitrogen atom of the isoquinoline ring. The most likely fragmentation pathway would involve the cleavage of the carbonyl C-C bond between the benzoyl group and the isoquinoline ring, which is a common fragmentation pathway for benzophenones. nih.gov

Proposed Fragmentation Pathway:

Initial Protonation: The molecule is protonated at the nitrogen atom of the isoquinoline ring to form the [M+H]⁺ ion.

Primary Fragmentation: The most labile bond is the one connecting the carbonyl carbon to the isoquinoline ring. Cleavage of this bond would be expected to be a major fragmentation pathway. This would lead to the formation of a stable 2,6-difluorobenzoyl cation and a neutral isoquinoline molecule, or a protonated isoquinoline cation and a neutral 2,6-difluorobenzoyl radical, depending on the charge distribution.

Secondary Fragmentation: Further fragmentation of the initial product ions could occur. The 2,6-difluorobenzoyl cation could lose a molecule of carbon monoxide (CO). The protonated isoquinoline moiety could undergo ring-opening or other characteristic fragmentations of the isoquinoline skeleton. nih.govresearchgate.net

Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z (Proposed) | Proposed Structure/Identity |

| 268.06 | [M+H]⁺ (Protonated parent molecule) |

| 141.02 | [C₇H₂F₂O]⁺ (2,6-Difluorobenzoyl cation) |

| 129.06 | [C₉H₈N]⁺ (Protonated isoquinoline) |

| 113.01 | [C₆H₂F₂]⁺ (Fragment from 2,6-difluorobenzoyl cation after loss of CO) |

The detailed analysis of the MS/MS spectrum would provide invaluable information for the unequivocal identification and structural confirmation of this compound.

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction for Atomic Connectivity and Stereochemistry

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is then collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

At present, there is no publicly available crystal structure for this compound in crystallographic databases. Therefore, a data table with specific crystallographic parameters cannot be provided. However, if a suitable crystal were obtained, the analysis would yield crucial data such as:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules in the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds, confirming the connectivity and geometry of the molecule.

Torsional Angles: The dihedral angles that define the conformation of the molecule, particularly the rotational orientation of the 2,6-difluorobenzoyl group relative to the isoquinoline ring.

This information would unambiguously confirm the chemical structure of this compound and provide insights into its conformational preferences in the solid state.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules interact with each other in the crystal lattice. The analysis of the crystal packing of this compound would identify and characterize various non-covalent interactions, such as:

π-π Stacking: The isoquinoline and the difluorophenyl rings are aromatic and could engage in π-π stacking interactions, where the planes of the rings are parallel and offset from one another.

C-H···O and C-H···F Hydrogen Bonds: The molecule contains potential hydrogen bond donors (C-H groups) and acceptors (the carbonyl oxygen and the fluorine atoms). Weak hydrogen bonds of this type could play a significant role in stabilizing the crystal structure.

Understanding these intermolecular interactions is crucial as they can influence the physical properties of the solid material, such as its melting point, solubility, and stability. A detailed analysis of the crystal packing would provide a complete picture of the supramolecular architecture of this compound in the solid state.

Computational and Theoretical Investigations of 4 2,6 Difluorobenzoyl Isoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from first principles, offering insights into its electronic structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. figshare.com For a molecule like 4-(2,6-Difluorobenzoyl)isoquinoline, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, including bond lengths and angles. figshare.comresearchgate.net These calculations provide a foundational understanding of the molecule's three-dimensional shape.

Furthermore, DFT is used to calculate global reactivity descriptors. These parameters, derived from the energies of the frontier molecular orbitals, help in understanding the chemical behavior of the molecule. Key descriptors include chemical hardness, softness, electronegativity, and the electrophilicity index, which together paint a picture of the molecule's potential to participate in chemical reactions. irjweb.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. frontiersin.org

Table 1: Representative Frontier Molecular Orbital Data for Isoquinoline (B145761) This table provides data for the parent isoquinoline molecule to illustrate the typical outputs of such calculations, as specific data for this compound is unavailable.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.581 |

| LUMO | 1.801 |

| Energy Gap (ΔE) | 3.78 |

Source: DFT/B3LYP/6-311++G(d, p) calculations for isoquinoline. figshare.com

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. walisongo.ac.id The ESP map illustrates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.gov

For this compound, an ESP analysis would likely show negative potential around the nitrogen atom of the isoquinoline ring and the oxygen and fluorine atoms of the benzoyl group, indicating these as likely sites for interaction with electrophiles or for forming hydrogen bonds. nih.govwalisongo.ac.id Positive potential would be expected around the hydrogen atoms. This analysis is crucial for understanding intermolecular interactions, including how the molecule might bind to a biological target. walisongo.ac.id

Molecular Dynamics and Simulation Studies

While quantum calculations examine a static molecule, molecular dynamics (MD) simulations provide insights into its behavior over time, including its conformational flexibility and interactions with its environment.

Conformational analysis is used to identify the most stable three-dimensional arrangements (conformers) of a molecule. For a molecule with rotatable bonds, such as the one connecting the isoquinoline and benzoyl rings in this compound, multiple low-energy conformations may exist. Computational methods are used to rotate these bonds systematically, calculate the energy of each resulting conformation, and identify the global energy minimum, which represents the most probable structure of the molecule. This process is essential for understanding how the molecule's shape influences its properties and interactions.

The behavior of a molecule can be significantly influenced by its solvent environment. ajchem-a.com MD simulations can model these interactions explicitly by surrounding the molecule with solvent molecules (e.g., water) or implicitly using a polarizable continuum model (PCM). ajchem-a.com These simulations can reveal how the solvent affects the molecule's conformational preferences, electronic properties, and stability. For instance, the dipole moment of a molecule often increases in the presence of a polar solvent, which can impact its solubility and how it interacts with other polar molecules. ajchem-a.com Studying solvent effects is critical for predicting the behavior of a compound in a biological medium or as a material in solution.

No Publicly Available Research Found for "this compound"

Following a comprehensive search of publicly accessible scientific literature and databases, no specific computational, theoretical, or biological research findings for the chemical compound This compound could be identified.

Searches were conducted to locate information pertaining to molecular docking, protein-ligand interaction studies, pharmacophore modeling, virtual screening, and Quantitative Structure-Activity Relationship (QSAR) studies specifically for this molecule. Additional inquiries into its synthesis, patent literature, and general chemical properties also yielded no results.

This absence of information in the public domain prevents the creation of a scientifically accurate article detailing the computational and theoretical investigations of this compound as requested. The required sections and subsections, which necessitate detailed research findings and data, cannot be populated without available studies on the compound.

Therefore, the generation of an article focusing solely on the specified topics for "this compound" is not possible at this time.

Table of Mentioned Compounds

QSAR (Quantitative Structure-Activity Relationship) Studies

Development of Predictive Models for Biological Activity based on Structural Descriptors

Currently, there is no published research detailing the development of predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, specifically for this compound. The development of such models would require a dataset of structurally related compounds with corresponding experimental biological activity data.

The general process for creating a predictive model would involve:

Data Collection: Assembling a series of isoquinoline derivatives with varying substituents and their measured biological activities against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound. These can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), and 3D (e.g., steric, electronic, and thermodynamic properties).

Model Building: Employing statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to establish a mathematical relationship between the calculated descriptors and the biological activity.

Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques to ensure its robustness and reliability.

Without a dedicated study on this compound and its analogues, no specific data tables for predictive models can be generated.

Correlation between Computational Descriptors and Experimental Observations

The correlation of computational descriptors with experimental observations for this compound remains an unexplored area of research. Such a study would typically involve molecular modeling techniques like molecular docking or density functional theory (DFT) to understand the compound's interaction with a biological target or to predict its physicochemical properties.

A hypothetical study could involve:

Molecular Docking: Simulating the binding of this compound into the active site of a specific protein to predict its binding affinity and orientation. The results would then be compared with experimentally determined inhibition constants (e.g., IC₅₀ or Kᵢ).

DFT Calculations: Computing electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can be correlated with the compound's reactivity and metabolic stability.

As no experimental or computational data for this compound has been published, it is not possible to provide a data table correlating computational descriptors with experimental findings.

Pharmacological and Biological Activity Profiling of 4 2,6 Difluorobenzoyl Isoquinoline

Anti-Cancer and Cytotoxic Activities

The isoquinoline (B145761) scaffold is a key pharmacophore in numerous natural and synthetic compounds exhibiting potent anti-cancer properties. researchgate.net Many compounds from this class have demonstrated efficacy against various cancers by triggering cell death, inhibiting pro-survival pathways, and inducing the production of reactive oxygen species. nih.gov

In Vitro Anti-Proliferative Effects in Cancer Cell Lines

Isoquinoline alkaloids have been shown to efficiently induce cell death in a variety of cancer cell lines. nih.gov Studies on different isoquinoline derivatives have demonstrated significant cytotoxic effects, in some cases exceeding the potency of standard chemotherapeutic drugs. nih.gov For instance, the isoquinoline alkaloids sanguinarine (B192314) and chelerythrine (B190780) have shown high cytotoxic activity against melanoma and squamous cell carcinoma cell lines, with IC₅₀ values ranging from 0.11 to 0.54 μg/mL and 0.14 to 0.46 μg/mL, respectively. nih.gov Another study highlighted a novel quinoline (B57606) compound, SO-18, which significantly inhibited the proliferation of HeLa, HT29, and C6 cancer cells. researchgate.net

Table 1: In Vitro Cytotoxicity of Selected Isoquinoline/Quinoline Derivatives

| Compound | Cancer Cell Line(s) | Observed Effect (IC₅₀/MIC) | Source |

|---|---|---|---|

| Sanguinarine | Melanoma, Squamous Cell Carcinoma | 0.11–0.54 μg/mL | nih.gov |

| Chelerythrine | Melanoma, Squamous Cell Carcinoma | 0.14–0.46 μg/mL | nih.gov |

| SO-18 | HeLa, HT29, C6 | High cytotoxicity and antiproliferative activity | researchgate.net |

| 6c (Quinoline-2-one derivative) | MRSA, VRE | 0.75 μg/mL | nih.gov |

| 6c (Quinoline-2-one derivative) | MRSE | 2.50 μg/mL | nih.gov |

Apoptosis and Autophagy Induction

Isoquinoline alkaloids are well-documented inducers of both apoptosis (programmed cell death) and autophagy, a cellular process of self-degradation. nih.govnih.gov These two pathways are critical in regulating cell fate and are often targeted by anti-cancer drugs. nih.gov

Apoptosis is characterized by morphological changes such as nuclear shrinkage and chromatin condensation. nih.gov The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine (6MN-4-AQ) has been found to induce apoptosis in pancreatic cancer cells through the activation of Caspase-3 and the cleavage of PARP. nih.gov

Autophagy can also lead to cell death in cancer cells. nih.gov The induction of autophagy by isoquinoline compounds is often observed through the formation of autophagic vacuoles and changes in the levels of key proteins like LC3B. nih.govnih.gov For instance, 6MN-4-AQ induces autophagic cell death by increasing the expression of Beclin-1 and LC3-II while degrading p62. nih.gov Some compounds can induce both processes simultaneously, providing a multi-pronged attack on cancer cells. nih.gov

Mechanisms of Action in Cancer Pathways (e.g., DNA binding, enzyme inhibition, epigenetic modulation)

The anti-cancer effects of isoquinoline alkaloids are attributed to several underlying molecular mechanisms. nih.gov These include:

Inhibition of Pro-Survival Signaling Pathways: Many isoquinoline compounds exert their effects by inhibiting critical cell signaling pathways necessary for cancer cell survival and proliferation. nih.gov The quinoline derivative 6MN-4-AQ has been shown to suppress the Akt/mTOR pathway, which is a central regulator of cell growth and survival. nih.gov

DNA Binding and Enzyme Inhibition: Some isoquinoline alkaloids can directly bind to DNA or inhibit the activity of key enzymes involved in cancer progression. nih.gov For instance, the protoberberine alkaloid berberrubine (B190655) has been shown to induce topoisomerase II-mediated DNA cleavage. nih.gov

Epigenetic Modulation: There is growing evidence that isoquinoline alkaloids can influence epigenetic processes. nih.gov Berberine, for example, has been associated with anti-proliferative effects mediated by the inhibition of DNA methylation in cancer cells. nih.gov

Induction of Endoplasmic Reticulum (ER) Stress: The compound 6MN-4-AQ was found to induce ER stress, which can subsequently trigger autophagy and apoptosis in pancreatic cancer cells. nih.gov

Antimicrobial Activities

In addition to their anti-cancer properties, isoquinoline alkaloids have demonstrated notable antimicrobial activities. nih.gov

Antibacterial Efficacy Against Bacterial Strains

A new class of alkynyl isoquinoline compounds has shown strong bactericidal activity against a range of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Representative compounds, HSN584 and HSN739, were effective at reducing the MRSA load within macrophages, a task where the conventional antibiotic vancomycin (B549263) failed. nih.gov Furthermore, these compounds exhibited a low propensity for developing bacterial resistance. nih.gov Preliminary studies into their mechanism suggest that they work by disrupting the cell wall and nucleic acid biosynthesis of the bacteria. nih.gov

Other studies have highlighted the efficacy of quinoline-2-one derivatives against multidrug-resistant Gram-positive pathogens. nih.gov Compound 6c, a quinoline-2-one derivative, displayed potent activity with a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov

Table 2: Antibacterial Activity of Selected Isoquinoline/Quinoline Derivatives

| Compound/Class | Bacterial Strain(s) | Key Finding | Source |

|---|---|---|---|

| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria, including MRSA | Strong bactericidal activity; reduces intracellular MRSA load. | nih.gov |

| Quinoline-2-one derivative (6c) | MRSA, VRE | Potent activity with MIC of 0.75 μg/mL. | nih.gov |

| Quinoline-2-one derivative (6c) | MRSE | Activity with MIC of 2.50 μg/mL. | nih.gov |

| Sanguinarine, Chelerythrine, Berberine | Staphylococcus aureus | Inhibited bacterial growth. | nih.gov |

Antifungal Efficacy Against Fungal Pathogens

A number of novel isoquinoline derivatives have been synthesized and evaluated for their antifungal properties against various plant-pathogenic fungi. In one study, fifteen new isoquinoline derivatives were created by introducing a diphenyl ether fragment into the 3,4-dihydroisoquinoline (B110456) skeleton. nih.gov The in vitro antifungal screening of these compounds at a concentration of 50 mg/L revealed significant activity. For instance, compounds designated as Ic, Ie, and Il demonstrated inhibition rates as high as 93.0% against Physalospora piricola and Rhizotonia cerealis. This level of activity was superior to that of the natural antifungal agent Sanguinarine and comparable to the commercial fungicide Chlorothalonil (B1668833). nih.gov

Notably, compound Il also showed an impressive 83.3% inhibition rate against Fusarium graminearum, significantly outperforming both Sanguinarine (64.2%) and Chlorothalonil (57.7%). nih.gov Further studies on similar 3-aryl-isoquinoline derivatives, designed based on natural alkaloids like sanguinarine and chelerythrine, also reported medium to excellent antifungal activity at 50 mg/L. researchgate.net Specifically, derivative 9f was highly effective against Alternaria solani (80.4% inhibition), Alternaria alternata (88.2% inhibition), and Physalospora piricola (93.8% inhibition). The half-maximal effective concentration (EC50) of compound 9f against P. piricola was 3.651 mg/L, which is slightly better than that of chlorothalonil (3.869 mg/L). researchgate.net

The antifungal potential of isoquinoline alkaloids is a significant area of research, with studies exploring various structural modifications to enhance activity and broaden the spectrum against multidrug-resistant fungal strains. nih.gov

Table 1: In Vitro Antifungal Activity of Isoquinoline Derivatives

| Compound/Agent | Concentration (mg/L) | Fungal Pathogen | Inhibition Rate (%) | Source(s) |

|---|---|---|---|---|

| Compound Ic | 50 | Physalospora piricola | 93.0 | nih.gov |

| Compound Ie | 50 | Physalospora piricola | 93.0 | nih.gov |

| Compound Il | 50 | Physalospora piricola | 93.0 | nih.gov |

| Compound Il | 50 | Fusarium graminearum | 83.3 | nih.gov |

| Sanguinarine | 50 | Fusarium graminearum | 64.2 | nih.gov |

| Chlorothalonil | 50 | Fusarium graminearum | 57.7 | nih.gov |

| Compound 9f | 50 | Alternaria solani | 80.4 | researchgate.net |

| Compound 9f | 50 | Alternaria alternata | 88.2 | researchgate.net |

| Compound 9f | 50 | Physalospora piricola | 93.8 | researchgate.net |

Antiviral Properties, including HIV-1 Reverse Transcriptase Inhibition

Isoquinoline alkaloids represent a class of natural products with a broad range of biological activities, including antiviral effects. nih.govnih.gov While direct studies on 4-(2,6-Difluorobenzoyl)isoquinoline as an HIV-1 inhibitor are not prominent, the investigation of other structurally related molecules highlights potential mechanisms. For example, the nucleoside analog 4'-ethynyl-2-fluoro-2'-deoxyadenosine (EFdA) has been shown to be an exceptionally potent inhibitor of HIV-1 replication in activated peripheral blood mononuclear cells, with a half-maximal effective concentration (EC50) of 0.05 nM. nih.gov

The mechanism of EFdA involves the inhibition of HIV-1 reverse transcriptase (RT). Its triphosphate form (EFdA-TP) is used more efficiently by RT than the natural substrate, dATP. nih.gov Although EFdA possesses a 3'-hydroxyl group, which is typically necessary for DNA chain elongation, the incorporated EFdA monophosphate acts as a "translocation-defective" reverse transcriptase inhibitor. This means that after its incorporation, it becomes difficult for the RT enzyme to move along the DNA template, effectively terminating DNA synthesis. nih.gov This unique mechanism of action distinguishes it from many clinically used nucleoside reverse transcriptase inhibitors (NRTIs). nih.gov The exploration of such mechanisms in different molecular scaffolds, including isoquinolines, is a continuing area of antiviral research.

Anti-Parasitic Activity (e.g., Antimalarial potential)

The search for new anti-parasitic agents, particularly for malaria, is a global health priority. Isoquinoline alkaloids, derived from natural sources, have been identified as a promising class of compounds with antimalarial potential. nih.gov For instance, an in silico study on a derivative of isoquinoline, 6,7-Dinitro-2- nih.govresearchgate.netnih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione, isolated from Streptomyces hygroscopicus, suggested potential antimalarial activity. researchgate.net This was based on reverse molecular docking studies and favorable pharmacokinetic profiles. The study indicated that the compound could potentially bind to various protein targets in the Plasmodium parasite. researchgate.net

Medicinal plants have historically been a rich source of antimalarial compounds, with quinine (B1679958) and artemisinin (B1665778) being prime examples. researchgate.net The investigation of plant remedies continues to yield potential leads. In a study of a traditional Thai remedy, Prabchompoothaweep, the crude ethanolic extracts demonstrated significant suppression of parasitemia in mice infected with Plasmodium berghei. At a dose of 600 mg/kg, the remedy showed a 60.1% suppression of parasitemia. Such findings underscore the potential of natural product-derived scaffolds, including isoquinolines, in the development of new antimalarial drugs.

Inhibition of Bacterial Cell Division Proteins (e.g., FtsZ)

The bacterial cell division protein FtsZ is an attractive target for the development of new antibiotics because it is essential for bacterial cytokinesis and is a homolog of eukaryotic tubulin. The inhibition of FtsZ leads to filamentation and ultimately cell death. A class of compounds known as 2,6-difluorobenzamides has been identified as potent inhibitors of FtsZ. These compounds are structurally very similar to this compound.

Research into these benzamide (B126) derivatives has helped to establish a structure-activity relationship for FtsZ inhibition. These inhibitors are effective against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The binding of these small molecules to FtsZ can perturb the formation of the Z-ring, a structure critical for cell division, and inhibit the protein's GTPase activity. For example, the natural product cinnamaldehyde (B126680) has been shown to bind to FtsZ, perturb Z-ring morphology, and inhibit its assembly. The exploration of different heterocyclic structures linked to the 2,6-difluorobenzamide (B103285) core aims to optimize antibacterial activity and validate FtsZ as a viable clinical target.

Enzyme Inhibition and Receptor Modulation

The isoquinoline scaffold is a key feature in several enzyme inhibitors with therapeutic potential.

Topoisomerase I: Indenoisoquinolines are a class of compounds that have been identified as potent inhibitors of human topoisomerase I (Top1), a validated target for anticancer drugs. These compounds stabilize the Top1-DNA cleavage complex, leading to cell death in rapidly dividing cancer cells. The substitution pattern on the indenoisoquinoline core is crucial for both Top1 inhibition and cytotoxicity. Molecular modeling suggests that substituents can interact with DNA base pairs or with amino acid residues in the enzyme, thereby enhancing biological activity.

Thymidine Phosphorylase: Thymidine phosphorylase (TP) is another important enzyme target in cancer therapy due to its role in angiogenesis. Overexpression of TP is associated with tumor growth and metastasis. While direct inhibition by this compound is not documented, the development of inhibitors for this enzyme is an active area of research. For example, various dihydropyrimidone derivatives have been identified as potential TP inhibitors.

Carboxylesterases: Carboxylesterases (CEs) are enzymes that hydrolyze a wide range of ester-containing compounds, playing a significant role in drug metabolism. researchgate.netnih.gov Inhibitors of CEs can be used to improve the efficacy and reduce the toxicity of drugs that are either inactivated or activated by these enzymes. nih.gov Research has focused on identifying selective inhibitors for the major human carboxylesterases, CES1 and CES2. researchgate.net While a variety of compounds, including trifluoroketones and certain pesticides, are known to inhibit CEs, the specific activity of this compound on these enzymes has not been detailed. nih.gov

Table 2: Enzyme Inhibition by Isoquinoline-Related Compounds

| Compound Class | Enzyme Target | Biological Relevance | Source(s) |

|---|---|---|---|

| Indenoisoquinolines | Topoisomerase I (Top1) | Anticancer | |

| Dihydropyrimidones | Thymidine Phosphorylase (TP) | Anticancer (Angiogenesis) |

| Trifluoroketones | Carboxylesterases (CEs) | Drug Metabolism Modulation | nih.gov |

G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are crucial drug targets. The gonadotropin-releasing hormone (GnRH) receptor, a member of the GPCR family, plays a pivotal role in the neuroendocrine control of reproduction.

The modulation of the GnRH receptor by small molecules is a key strategy for treating various hormone-dependent diseases. Research has shown that the incorporation of conformationally restricted amino acid mimics into GnRH peptide analogs can lead to potent antagonists. Notably, a series of GnRH analogs containing the tetrahydroisoquinoline carboxylic acid (Tic) residue have been synthesized and evaluated. nih.gov The inclusion of D-Tic at position 6 of the peptide resulted in a potent antagonist of the GnRH receptor. nih.gov This demonstrates that the isoquinoline framework can be effectively utilized to create molecules that interact with the GnRH receptor, likely by maintaining a specific bioactive conformation. The physiological activity of GnRH neurons is modulated by a wide array of receptors, many of which are GPCRs that signal through various downstream pathways. nih.gov

Interactions with Opioid, Dopamine (B1211576), and Serotonin (B10506) Receptors

The isoquinoline scaffold is a fundamental component of numerous biologically active compounds, including some that interact with central nervous system receptors. nih.gov Research into various isoquinoline alkaloids has revealed a broad spectrum of pharmacological activities. nih.gov For instance, certain tetrahydroisoquinoline alkaloids have been shown to interact with dopamine and serotonin receptors in the rat brain. mdpi.com However, specific studies detailing the direct interaction of this compound with opioid, dopamine, and serotonin receptors are not extensively available in the current body of scientific literature.

While direct binding affinity data for this compound is limited, the broader class of isoquinoline derivatives has been a subject of interest in the development of multi-target ligands for G-protein-coupled receptors (GPCRs), which include dopamine and serotonin receptors. nih.gov The therapeutic potential of modulating these receptor systems has spurred research into novel chemical entities. For example, studies on other heterocyclic compounds have successfully used molecular docking to predict binding affinities to these receptors, a methodology that could be applied to this compound in future research. plos.orgresearchgate.net The general pharmacological profile of isoquinoline alkaloids suggests that they can possess a range of effects on the central nervous system, from analgesic to psychotropic, often mediated through these receptor systems. nih.gov

Anti-inflammatory and Analgesic Properties

Isoquinoline alkaloids and their synthetic derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govnih.gov While direct studies on this compound are not extensively detailed, research on structurally related compounds provides insight into its potential activities.

A novel isoquinoline derivative, CYY054c, has been shown to exhibit potent anti-inflammatory properties. nih.govresearchgate.net In studies using lipopolysaccharide (LPS)-stimulated macrophages, CYY054c inhibited the expression of nuclear factor kappa-B (NF-κB), a key mediator of the inflammatory response. nih.govresearchgate.net This inhibition led to a reduction in the release of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators, was also decreased. nih.govresearchgate.net In animal models of endotoxemia, this compound was found to improve cardiac function by mitigating the inflammatory storm. nih.gov

Another study on isoquinoline derivatives isolated from Hypecoum erectum demonstrated both anti-inflammatory and analgesic effects in vivo. nih.gov The total alkaloid fraction, rich in isoquinolines, significantly reduced carrageenan-induced paw edema and acetic acid-induced writhing in mice. nih.gov Further investigation of the isolated compounds revealed that they suppressed the production of inflammatory mediators such as COX-2, IL-1β, and TNF-α in macrophage cells. nih.gov Similarly, research on other synthetic tetrahydroisoquinoline derivatives has confirmed their pronounced analgesic and anti-inflammatory activities, in some cases exceeding the efficacy of standard drugs like diclofenac (B195802) sodium in animal models. biomedpharmajournal.orgnih.gov These findings underscore the potential of the isoquinoline scaffold as a source for new anti-inflammatory and analgesic drugs. researchgate.netnih.gov

Table 1: Anti-inflammatory Activity of Isoquinoline Derivatives

| Compound/Extract | Model System | Key Findings |

|---|---|---|

| CYY054c | LPS-stimulated macrophages; Rat model of endotoxemia | Inhibited NF-κB, reduced TNF-α, IL-1β, IL-6, iNOS, and COX-2 expression. nih.govresearchgate.net |

| Total Alkaloids from Hypecoum erectum | Carrageenan-induced paw edema; Acetic acid-induced writhing in mice | Reduced paw edema and writhing. nih.gov |

| Isolated Isoquinolines from H. erectum | LPS-activated RAW 264.7 macrophage cells | Suppressed COX-2, IL-1β, and TNF-α. nih.gov |

| 1-(4'-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Formalin arthritis in rats | Showed a pronounced anti-inflammatory effect, 3.3 times greater than diclofenac sodium at a 0.5 mg/kg dose. biomedpharmajournal.orgnih.gov |

Neuroprotective and Neurodegenerative Disease Applications

Isoquinoline alkaloids are recognized for their wide range of pharmacological effects, including significant neuroprotective activities. researchgate.netmdpi.com These compounds are being investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.netmdpi.com The neuroprotective mechanisms of isoquinoline alkaloids are multifaceted and include reducing inflammatory injury, mitigating oxidative stress, and regulating autophagy. mdpi.comresearchgate.net

Neuroinflammation is a key pathological feature in many neurodegenerative disorders. As discussed in the previous section, isoquinoline derivatives can exert potent anti-inflammatory effects by inhibiting pathways like NF-κB and reducing pro-inflammatory cytokines. nih.govresearchgate.netresearchgate.net This anti-inflammatory action is a crucial aspect of their neuroprotective potential.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is another major contributor to neuronal damage in neurodegenerative diseases. researchgate.net Some isoquinoline alkaloids have been shown to enhance the activity of antioxidant enzymes, thereby protecting nerve cells from oxidative damage. researchgate.net

While specific studies on the neuroprotective effects of this compound are not yet available, the established neuroprotective properties of the broader isoquinoline class suggest that it could be a promising candidate for further investigation in this area. researchgate.netmdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Essential Structural Features for Biological Activity

The biological activity of 4-(2,6-difluorobenzoyl)isoquinoline and its analogs is intrinsically linked to the interplay of its three main components: the isoquinoline (B145761) nucleus, the benzoyl linker, and the disubstituted phenyl ring. The isoquinoline ring system itself is a well-established pharmacophore found in numerous biologically active natural products and synthetic molecules. mdpi.comnih.gov Its aromatic and heterocyclic nature allows for various interactions with biological targets, including π-stacking and hydrogen bonding.

The attachment of a substituent at the C4 position of the isoquinoline ring has been shown to be a viable strategy for generating cytotoxic agents. nih.govnih.gov The carbonyl group of the benzoyl linker acts as a crucial hydrogen bond acceptor, a common feature in many kinase inhibitors that interact with the hinge region of the ATP-binding site. The planarity and rigidity conferred by the direct attachment of the benzoyl group to the isoquinoline core are also thought to be important for orienting the molecule within the target's binding pocket.

Impact of Substituent Nature and Position on Efficacy and Selectivity

Systematic modifications of the this compound scaffold have provided valuable insights into how different substituents and their placements influence the compound's effectiveness and its ability to selectively target specific biological molecules.

Fluorination Effects on Biological Interactions and Metabolism

The presence and positioning of fluorine atoms on the benzoyl ring are critical determinants of biological activity. The 2,6-difluoro substitution pattern has been specifically identified as a key feature in potent kinase inhibitors. This substitution pattern can influence the molecule's conformation by restricting the rotation of the phenyl ring, thereby locking it into a preferred orientation for optimal binding with the target protein.

Role of the Benzoyl Moiety Orientation and Substitution Pattern

The orientation of the benzoyl moiety relative to the isoquinoline ring is a key factor in determining biological efficacy. The carbonyl group's ability to form hydrogen bonds is directionally dependent, and thus, the rotational angle of the benzoyl group is critical. The steric hindrance provided by the two fluorine atoms at the ortho positions of the phenyl ring helps to enforce a specific, and likely more active, conformation.